
STING agonist-8 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-8 dihydrochloride: is a potent stimulator of the interferon genes pathway. This compound is known for its ability to activate the STING pathway, which plays a crucial role in the innate immune response by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms . It has shown significant potential in immunotherapy, particularly in enhancing the immune response against cancer and infectious diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of STING agonist-8 dihydrochloride typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the final product. The production methods are optimized for scalability and cost-effectiveness, often involving automated synthesis and purification systems .
Análisis De Reacciones Químicas
Types of Reactions: STING agonist-8 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, STING agonist-8 dihydrochloride is used as a model compound to study the STING pathway and its activation mechanisms. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biology, this compound is used to investigate the role of the STING pathway in innate immunity. It helps in understanding how cells detect and respond to cytoplasmic DNA, which is crucial for developing new therapeutic strategies .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing the immune response against tumors and improving the efficacy of existing cancer treatments .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of vaccines and other immunotherapeutic products .
Mecanismo De Acción
STING agonist-8 dihydrochloride activates the STING pathway by binding to the STING protein, which is located in the endoplasmic reticulum. This binding triggers a cascade of signaling events that lead to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response by promoting the maturation and activation of immune cells, such as dendritic cells and T cells .
Comparación Con Compuestos Similares
Cyclic dinucleotides (CDNs): These are the most common STING agonists and include compounds like cyclic GMP-AMP (cGAMP).
Non-CDN compounds: These include various synthetic molecules designed to activate the STING pathway.
Uniqueness: STING agonist-8 dihydrochloride is unique due to its high potency and specificity for the STING pathway. It has an EC50 value of 27 nM in THP1-Dual KI-hSTING-R232 cells, making it one of the most effective STING agonists available . Its ability to activate the STING pathway with high specificity and potency makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C41H48Cl2N14O4 |
|---|---|
Peso molecular |
871.8 g/mol |
Nombre IUPAC |
8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide;dihydrochloride |
InChI |
InChI=1S/C41H46N14O4.2ClH/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2;;/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58);2*1H/b8-7+;; |
Clave InChI |
XXKOTEQSCVJNHZ-MIIBGCIDSA-N |
SMILES isomérico |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl |
SMILES canónico |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


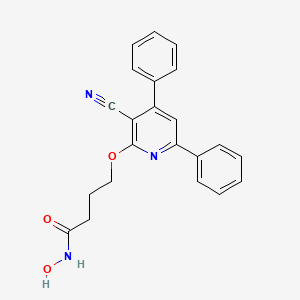




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
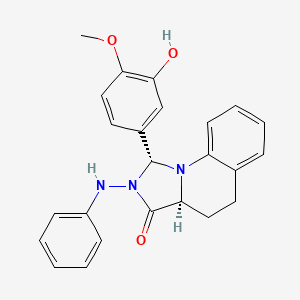
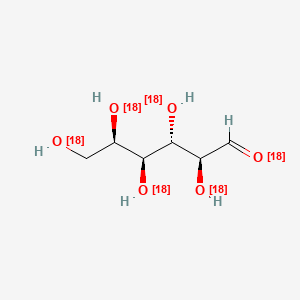
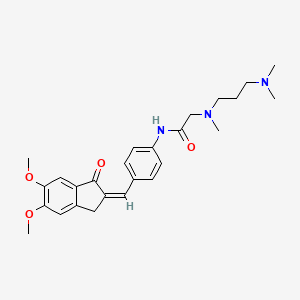
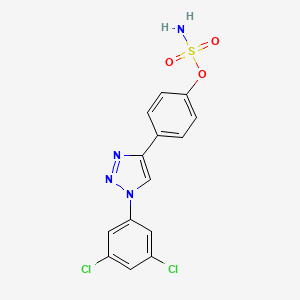
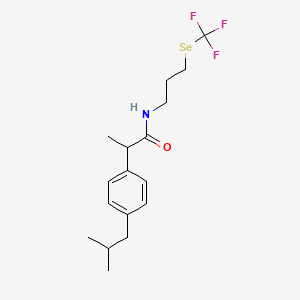
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)


